tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate
Description
tert-Butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate (molecular formula: C₁₅H₂₄N₂O₂) is a carbamate-protected amine derivative. Its structure includes a tert-butyloxycarbonyl (Boc) group attached to a propan-2-yl backbone, which is further substituted with a 4-(aminomethyl)phenyl moiety. This compound is commonly utilized as an intermediate in medicinal chemistry, particularly in the synthesis of pharmaceuticals targeting infectious diseases or cancer . Key structural features include:
- SMILES: CC(CC1=CC=C(C=C1)CN)NC(=O)OC(C)(C)C
- InChIKey: OZMPKGINTPOLBH-UHFFFAOYSA-N
- Molecular Weight: 264.36 g/mol .
The Boc group enhances stability during synthetic processes, while the aminomethylphenyl substituent provides a reactive site for further functionalization, such as coupling with boronic acids or sulfonamide formation .
Properties
CAS No. |
2680531-75-1 |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-(aminomethyl)phenyl]propan-2-yl]carbamate |
InChI |
InChI=1S/C15H24N2O2/c1-11(17-14(18)19-15(2,3)4)9-12-5-7-13(10-16)8-6-12/h5-8,11H,9-10,16H2,1-4H3,(H,17,18) |
InChI Key |
OZMPKGINTPOLBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)CN)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate typically involves the reaction of 4-aminomethylphenyl with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Structural Variations
Backbone Complexity: The target compound features a propan-2-yl chain, whereas derivatives like 16b and boronic ester analogs incorporate extended aromatic systems (e.g., benzoxadiazole) or boronate groups for cross-coupling reactivity. The presence of electron-withdrawing groups (e.g., trifluoromethyl in ) enhances metabolic stability compared to the electron-donating aminomethyl group in the target compound.
Functional Groups :
Biological Activity
Tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the carbamate class of organic compounds, characterized by a tert-butyl group attached to an aminomethyl-substituted phenyl ring. Its molecular formula is , with a molecular weight of approximately 250.34 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-(aminomethyl)phenylpropan-2-ylamine. The process is often conducted in solvents like dichloromethane, utilizing catalysts such as palladium to enhance reaction efficiency and yield.
Preliminary studies indicate that this compound may interact with specific biological targets, potentially influencing enzyme activity and protein functions. This interaction could lead to significant alterations in biochemical pathways, making it a candidate for therapeutic applications .
Enzyme Inhibition Studies
Research has demonstrated that compounds similar to this compound exhibit inhibitory effects on various enzymes involved in critical signaling pathways. For instance, carboxamide-pyrimidine derivatives have been identified as effective inhibitors of SHP2, a protein tyrosine phosphatase involved in cell signaling pathways related to proliferation and survival . Given the structural similarities, it is plausible that this compound may exhibit similar inhibitory properties.
1. Anticancer Activity
A study evaluating the efficacy of various carbamate derivatives found that certain compounds demonstrated significant anticancer properties by inhibiting cell proliferation through modulation of the ERK/MAPK signaling pathway. This pathway is crucial for cellular growth and differentiation, suggesting that this compound could be explored further for its potential anticancer effects .
2. Neuroprotective Effects
Another investigation into related compounds revealed neuroprotective effects against oxidative stress in neuronal cell lines. This suggests that this compound may also possess neuroprotective properties worth exploring in the context of neurodegenerative diseases.
Research Findings Summary
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Significant inhibition of cell proliferation through ERK/MAPK pathway modulation. |
| Study 2 | Neuroprotective Effects | Protective effects against oxidative stress in neuronal cells. |
| Study 3 | Enzyme Inhibition | Potential inhibition of SHP2 and other related enzymes affecting signaling pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
